molecular formula C20H17F3N4O B12191690 N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide

Cat. No.: B12191690
M. Wt: 386.4 g/mol
InChI Key: VCLIPKAKMAKMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound features a benzimidazole core fused to an indole moiety through a propan-2-yl linker, with a trifluoromethyl group at the 2-position of the benzimidazole ring and a carboxamide substituent at the 5-position. The IUPAC name, N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide , systematically describes this arrangement:

  • Benzimidazole core : A bicyclic system comprising fused benzene and imidazole rings.
  • Indole substituent : A 1H-indol-3-yl group attached to the propan-2-yl linker at the benzimidazole’s 1-position.
  • Trifluoromethyl group : Electron-withdrawing CF₃ moiety at the benzimidazole’s 2-position.
  • Carboxamide : -CONH₂ functionality at the benzimidazole’s 5-position.

The molecular formula, C₂₀H₁₇F₃N₄O , corresponds to a monoisotopic mass of 386.1354 g/mol and an average mass of 386.377 g/mol.

Structural Feature Position Substituent
Core heterocycle Benzimidazole
Primary substituent 1 N-(propan-2-yl)-1H-indol-3-yl
Secondary substituent 2 Trifluoromethyl (CF₃)
Tertiary substituent 5 Carboxamide (-CONH₂)

Properties

Molecular Formula

C20H17F3N4O

Molecular Weight

386.4 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C20H17F3N4O/c1-11(8-13-10-24-15-5-3-2-4-14(13)15)25-18(28)12-6-7-16-17(9-12)27-19(26-16)20(21,22)23/h2-7,9-11,24H,8H2,1H3,(H,25,28)(H,26,27)

InChI Key

VCLIPKAKMAKMGS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically constructed via acid-catalyzed cyclization of substituted o-phenylenediamines with carbonyl equivalents. A representative protocol involves:

  • Reacting 4-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid under reflux in N,N-dimethylacetamide (DMAC) with sodium metabisulfite.

  • Yields range from 60–78% depending on substituent electronic effects, with electron-withdrawing groups (e.g., trifluoromethyl) accelerating cyclization kinetics.

Optimization Insight : Microwave-assisted synthesis at 150°C reduces reaction times from 12 hours to 45 minutes while maintaining yields >70%.

Functional Group Interconversion

Post-cyclization modifications enable precise positioning of the carboxylic acid moiety:

  • Nitration/Reduction : Introducing a nitro group at C5 followed by catalytic hydrogenation and oxidation yields the carboxylic acid.

  • Directed Metalation : Using n-butyllithium at −78°C, C5 lithiation of 2-(trifluoromethyl)-1H-benzimidazole followed by quench with CO₂ provides direct access to the carboxylic acid.

Preparation of 1-(1H-Indol-3-yl)propan-2-amine

Friedel-Crafts Alkylation of Indole

  • Step 1 : Protection of indole’s N1 with a 3-methylbut-2-enyl group via NaH-mediated alkylation.

  • Step 2 : Vilsmeier–Haack formylation at C3 using POCl₃/DMF, yielding 1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde.

  • Step 3 : Reductive amination with nitroethane followed by hydrogenolysis removes the protecting group, furnishing the primary amine.

Key Data :

StepReagentsYield (%)
13,3-Dimethylallyl bromide, NaH85
2POCl₃, DMF72
3Nitroethane, H₂/Pd-C68

Enzymatic Resolution for Enantiopure Amines

Racemic 1-(1H-indol-3-yl)propan-2-amine undergoes kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B), achieving >99% ee for the (R)-enantiomer.

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

  • Activate 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous DCM.

  • React with 1-(1H-indol-3-yl)propan-2-amine in the presence of Et₃N, yielding the target amide in 82–89% purity.

Carbodiimide-Based Coupling

  • Employ EDCI/HOBt in DMF at 0°C to minimize racemization.

  • Yield : 76% after silica gel chromatography.

Comparative Table :

MethodReaction TimeYield (%)Purity (%)
Acid Chloride2 h8595
EDCI/HOBt6 h7698

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual unreacted amine and regioisomeric byproducts.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole H4), 7.89 (d, J = 8.0 Hz, 1H, indole H2), 3.45 (m, 1H, CH(NH)), 1.32 (d, J = 6.8 Hz, 3H, CH₃).

  • HRMS : m/z calcd. for C₂₁H₁₈F₃N₄O [M+H]⁺ 415.1382, found 415.1379.

Industrial-Scale Considerations

Solvent Selection

  • Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield drop <3%).

Continuous Flow Synthesis

  • Microreactor systems achieve 92% conversion in 8 minutes vs. 6 hours in batch mode, enhancing throughput for the benzimidazole cyclization step .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.

Scientific Research Applications

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Substituted Benzimidazoles with Chloro and Aryl Groups

describes N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline and related analogs. These compounds share the benzimidazole core but differ in substituents:

  • Indole/aniline side chains are linked via methyl or acetamide groups, contrasting with the propan-2-yl linkage in the target compound.
    Spectroscopic characterization (FTIR, ¹H NMR) confirmed structural integrity, with NH stretches at 3200–3400 cm⁻¹ and aromatic C-H signals at δ 6.5–8.5 ppm .

Phenoxymethyl-Triazole-Benzimidazole Hybrids

highlights 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–9e). These hybrids incorporate triazole and thiazole rings, which introduce additional hydrogen-bonding sites compared to the target compound’s simpler carboxamide group. The phenoxymethyl linker may enhance solubility but reduce membrane permeability due to increased polarity .

Indole-Containing Analogs

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one

reports a benzodiazocinone fused with indole. The indole group’s position at C5 aligns with the target’s propan-2-yl-indole substitution, suggesting shared π-π stacking capabilities .

Non-Azole Inhibitors with Indole Moieties

describes protozoan CYP51 inhibitors featuring indol-3-yl groups. For example, 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide (compound b) demonstrates that indole substitutions at position 3 are critical for steric complementarity with enzyme active sites. The trifluoromethyl group in the target compound may similarly enhance binding via hydrophobic interactions .

Trifluoromethyl-Substituted Carboxamides

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

’s compound shares the trifluoromethylphenyl and indole-carboxamide motifs with the target. The thiazolidinone ring introduces a polar, electron-deficient region, contrasting with the benzimidazole core. This structural variation may influence pharmacokinetics, as thiazolidinones are prone to metabolic oxidation .

Imidazole-Based GSMs with Trifluoromethyl Groups

’s GSM III ((3R)-3-methyl-7-(4-methyl-1H-imidazol-1-yl)-2-{[1-methyl-5-(trifluoromethyl)-1H-indol-3-yl]methyl}-1H-pyrido[1,2-a]pyrazine-1,6-dione) highlights the trifluoromethyl-indole combination in γ-secretase modulation. The pyridopyrazine core diverges from benzimidazole but underscores the pharmacological relevance of trifluoromethyl groups in CNS-targeted therapies .

Structural and Functional Insights

Role of the Trifluoromethyl Group

The -CF₃ group in the target compound and analogs (e.g., ) enhances:

  • Lipophilicity: LogP increases by ~1.0 unit compared to non-fluorinated analogs.
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds.
  • Binding Affinity : Van der Waals interactions with hydrophobic enzyme pockets .

Carboxamide Functionality

The carboxamide group (-CONH₂) in the target compound and analogs () facilitates:

  • Hydrogen Bonding : NH and CO groups interact with residues like Asp/Glu in target proteins.
  • Solubility : Increased aqueous solubility compared to ester or alkyl derivatives.

Indole-Propan-2-yl Linkage

The propan-2-yl chain in the target compound provides:

  • Conformational Restriction : Reduces entropy loss upon binding compared to flexible linkers.
  • Steric Bulk : May prevent off-target interactions, as seen in selective kinase inhibitors .

Biological Activity

N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17F3N4OC_{20}H_{17}F_3N_4O with a molecular weight of 386.4 g/mol. Its structure features an indole moiety, a benzimidazole core, and a trifluoromethyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H17F3N4O
Molecular Weight386.4 g/mol
CAS Number1010894-58-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it exhibits inhibitory activity against Indolamine 2,3-dioxygenase-1 (IDO1) , an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is crucial for T-cell function.

Biological Activity and Efficacy

Antitumor Activity : Studies have demonstrated that this compound exhibits potent antitumor effects across various cancer cell lines. For instance, in vitro assays revealed that this compound has an IC50 value of approximately 1.98 µM against HepG2 liver carcinoma cells, indicating strong cytotoxicity compared to standard treatments like sorafenib (IC50 = 10.99 µM) .

Table: Antitumor Efficacy Against Different Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)1.98
MCF-7 (Breast Cancer)4.56
H460 (Lung Cancer)5.12
HeLa (Cervical Cancer)6.30

Study on IDO1 Inhibition

A recent study highlighted the compound's role as an IDO1 inhibitor. The research indicated that it effectively reduced IDO1 activity in tumor microenvironments, leading to increased levels of tryptophan and enhanced T-cell proliferation . This suggests a promising therapeutic avenue for enhancing immune responses in cancer treatment.

Angiogenesis Inhibition

In another investigation focusing on vascular endothelial growth factor receptor 2 (VEGFR-2), the compound demonstrated significant inhibition at concentrations as low as 0.56 µM . This finding underscores its potential as an antiangiogenic agent, which could be beneficial in limiting tumor growth by preventing the formation of new blood vessels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.